molecular formula C21H19N5O B8290697 7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Cat. No. B8290697
M. Wt: 357.4 g/mol
InChI Key: JJUCUELFTPJVBV-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

Hydrogen (1 atm, balloon) was applied to a slurry of 7-(dibenzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (Example 41) (69 mg, 0.15 mmol), 10% palladium on carbon (wet, 100 mg) and HCl (saturated solution in 2-propanol, 5 M, 0.5 mL) in ethanol (4.5 mL) at room temperature for 3 h. The slurry was filtered to remove the catalyst, and the filtrate was concentrated in vacuo. The residue was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate. The two layers were separated. The organic layer was dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, 2:1 to 1:2 hexanes/ethyl acetate). Recrystallization from hexanes/ethyl acetate gave 7-(benzylamino)-N-(4-pyridinylmethyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (13.2 mg, 24%) as colorless crystals: Rf 0.42 (silica gel, 20:80 methanol/ethyl acetate); mp 199-200° C. (recrystallized from hexanes/ethyl acetate); 1H NMR (300 MHz, CD3OD) δ4.63 (2H, s), 4.69 (2H, s), 6.91 (1H, d, J=6.0 Hz), 7.05 (1H, s), 7.22-7.43 (7H, m), 7.55 (1H, d, J=6.0 Hz), 8.48 (2H, d, J=6.0 Hz); ESI MS m/z 358 [C21H19N5O+H]+; HPLC (Method A) >99% (AUC), tR=13.2 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([N:10](CC1C=CC=CC=1)[C:11]1[N:12]=[CH:13][CH:14]=[C:15]2[CH:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]3[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=3)=[O:21])[NH:17][C:16]=12)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>[Pd].C(O)C>[CH2:3]([NH:10][C:11]1[N:12]=[CH:13][CH:14]=[C:15]2[CH:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]3[CH:25]=[CH:26][N:27]=[CH:28][CH:29]=3)=[O:21])[NH:17][C:16]=12)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
69 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1N=CC=C2C1NC(=C2)C(=O)NCC2=CC=NC=C2)CC2=CC=CC=C2
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and aqueous sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The two layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 2:1 to 1:2 hexanes/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1N=CC=C2C1NC(=C2)C(=O)NCC2=CC=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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